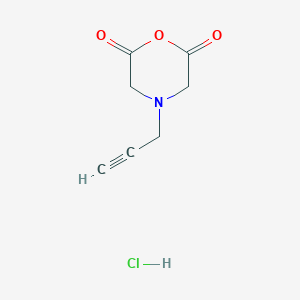
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is complex and involves multiple targets. This compound has been found to interact with several proteins such as tubulin, DNA, and RNA. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been found to intercalate into DNA and RNA, leading to inhibition of transcription and translation. Additionally, this compound has been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. This compound has also been found to modulate the expression of several cytokines and chemokines involved in inflammation. Additionally, this compound has been found to inhibit angiogenesis and metastasis, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride has several advantages for lab experiments. It is a potent and selective compound that exhibits a wide range of biological activities. This compound is also easy to synthesize and purify, and its purity can be confirmed by NMR spectroscopy and mass spectrometry. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity needs to be further characterized. Additionally, this compound has not been extensively tested in vivo, and its pharmacokinetics and toxicity need to be evaluated.
Direcciones Futuras
There are several future directions for the study of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride. First, the biological activity of this compound needs to be further characterized using in vitro and in vivo models. Second, the mechanism of action of this compound needs to be further elucidated using biochemical and biophysical techniques. Third, the pharmacokinetics and toxicity of this compound need to be evaluated using animal models. Fourth, the potential clinical applications of this compound need to be explored, particularly in the treatment of cancer and viral infections. Finally, the synthesis of novel this compound derivatives with improved biological activity and pharmacokinetic properties needs to be explored.
Métodos De Síntesis
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride can be synthesized by reacting 4-(chloromethyl)morpholine-2,6-dione with propargylamine in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the resulting product is purified by recrystallization from ethanol. The yield of this compound is generally high, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. This compound has also been shown to inhibit the activity of several enzymes such as acetylcholinesterase, tyrosinase, and monoamine oxidase. Additionally, this compound has been found to modulate the expression of several genes involved in inflammation, apoptosis, and cell cycle regulation.
Safety and Hazards
The safety information for 4-(Prop-2-yn-1-yl)morpholine includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
4-prop-2-ynylmorpholine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCXHLZNHGCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(=O)OC(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

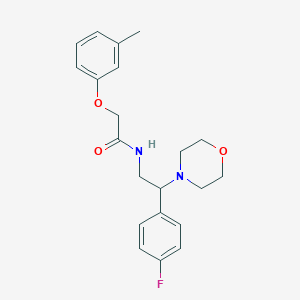
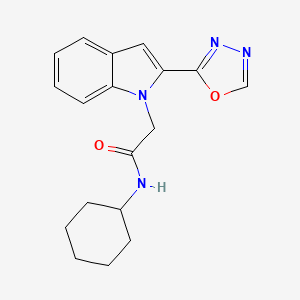
![N-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2951175.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2951178.png)
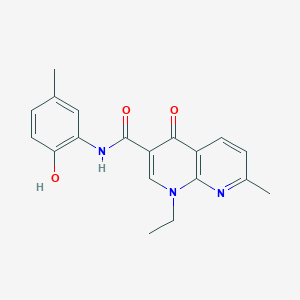
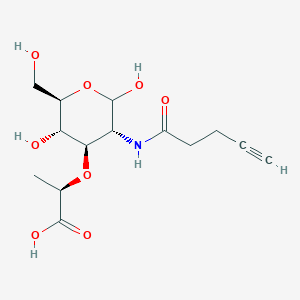
![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)
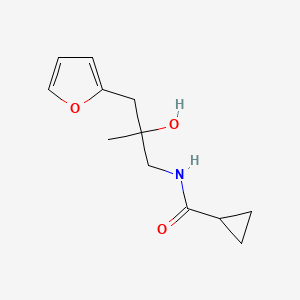
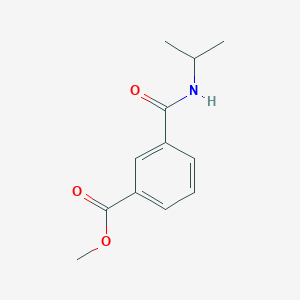
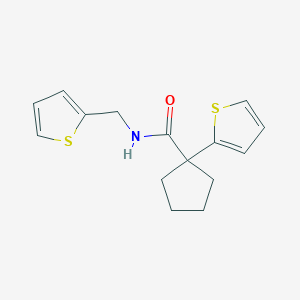
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2951191.png)
![N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2951192.png)
